molecular formula C9H6FNO3 B8214430 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8214430
M. Wt: 195.15 g/mol
InChI Key: DNWKXBXLPVMDAG-UHFFFAOYSA-N
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Description

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6FNO3 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-4-nitro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKXBXLPVMDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Privileged Indanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Indanones Authored for Researchers, Scientists, and Drug Development Professionals

The indanone core, a bicyclic framework featuring a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation is earned due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Natural products and synthetic molecules incorporating the indanone moiety have demonstrated significant potential as therapeutic agents.[1][3][4]

The true power of the indanone scaffold lies in its synthetic tractability and the profound impact that substitutions on its core structure have on biological outcomes. By strategically modifying the benzene or cyclopentanone rings, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. This has led to the development of indanone derivatives with potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[1][4][5] One of the most successful examples is Donepezil, an acetylcholinesterase inhibitor widely used for the treatment of Alzheimer's disease, which features the indanone core.[1][6] This guide provides a detailed exploration of the key biological activities of substituted indanones, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Neuroprotective Activities: Combating Neurodegeneration

The application of substituted indanones in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease is one of the most extensively researched areas.[6][7] The primary strategy involves the modulation of key enzymes within the central nervous system to restore neurotransmitter balance and protect neuronal cells.[6][8]

Mechanism of Action: Dual-Target Inhibition

Many potent neuroprotective indanone derivatives function as multi-target-directed ligands, simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[6][9]

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. AChE is the primary enzyme responsible for its breakdown. By inhibiting AChE, indanone derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[8][10] Donepezil is a prime example of a drug that operates via this mechanism.[6]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is responsible for the degradation of dopamine. Its inhibition leads to elevated dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[8] Furthermore, MAO-B inhibitors can provide neuroprotection by reducing oxidative stress generated during the enzymatic breakdown of monoamines.[6]

Several novel indanone hybrids have been designed to possess dual AChE/MAO-B inhibitory effects, offering a promising approach to treating the complex pathologies of neurodegenerative diseases.[9]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of indanones is highly dependent on their substitution patterns. For instance, in a series of indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids, the introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone ring was found to be crucial for potent AChE inhibition.[3] Similarly, for indanone derivatives designed as cholinesterase inhibitors, compounds with a C=C linkage (benzylidene) were more potent AChE inhibitors than their saturated (benzyl) counterparts.[11] The amine substitution pattern also plays a role, with the order of potency for enzyme inhibition being dimethyl amine > piperidine > morpholine.[11]

Quantitative Data: Cholinesterase and MAO-B Inhibition

The following table summarizes the inhibitory activities of representative neuroprotective indanone derivatives against their target enzymes.

CompoundTargetIC50 (µM)Source
A1 AChE0.054 ± 0.004[9]
MAO-B3.25 ± 0.20[9]
4b AChE0.78[10]
5c AChE0.12[11]
7b BChE0.04[11]
Compound 64 AChE12.01[12]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely adopted spectrophotometric method for quantifying AChE activity, essential for screening potential inhibitors.[13] The causality behind this choice is its reliability and basis on a simple colorimetric reaction: the enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow anion, whose formation rate is proportional to enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (substituted indanones)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, Donepezil, ATCI, and DTNB in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Substrate Reaction Initiation: Add 50 µL of DTNB solution followed by 75 µL of the ATCI substrate solution to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Indanone Derivative ACh Acetylcholine (Substrate) AChE AChE Enzyme ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis Indanone Indanone Derivative (Inhibitor) AChE_Inhibited AChE Enzyme Indanone->AChE_Inhibited Binds to active/ peripheral site Blocked Hydrolysis Blocked AChE_Inhibited->Blocked

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.

Anticancer Activities: Targeting Malignant Cells

Substituted indanones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines, including colorectal, breast, and lung cancer.[14][15][16][17][18] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that control cell proliferation and survival.

Mechanism of Action: Multi-Pathway Intervention
  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in tumors, where it promotes inflammation and angiogenesis. Certain indanone-containing spiroisoxazoline derivatives have been shown to be potent and selective COX-2 inhibitors.[14][19] By inhibiting COX-2, these compounds can suppress tumor growth.

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some indanone derivatives act as tubulin depolymerizing agents, disrupting microtubule dynamics.[20] This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[17][21]

  • NF-κB Pathway Downregulation: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[15][21] In many cancers, the NF-κB pathway is constitutively active. Indanone-based thiazolyl hydrazone (ITH) derivatives have been shown to exert their anticancer effects by downregulating the expression of the NF-κB p65 subunit, thereby inhibiting the proliferation of cancer cells and inducing apoptosis.[15][21]

Structure-Activity Relationship (SAR) Insights

For 2-benzylidene-1-indanone derivatives, the substitution pattern on both the A and B rings (see diagram below) significantly influences antitumor activity. The introduction of a trifluoromethyl group on ring B markedly enhances activity.[18] The position of a hydroxyl group on ring A is also critical, with the order of potency being C6-OH > C5-OH > C4-OH.[18] In another study, gallic acid-based indanones showed potent activity against the MCF-7 breast cancer cell line.[16]

Quantitative Data: Anticancer Cytotoxicity

The following table presents the half-maximal inhibitory concentrations (IC50) of various indanone derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Target/MechanismSource
9f MCF-7 (Breast)0.03 ± 0.01COX-2 Inhibition[14]
ITH-6 HT-29 (Colon)0.44Tubulin Polymerization, NF-κB[21]
ITH-6 COLO 205 (Colon)0.98Tubulin Polymerization, NF-κB[21]
ITH-6 KM 12 (Colon)0.41Tubulin Polymerization, NF-κB[21]
Compound 10 MCF-7 (Breast)2.2Not specified[16]
Compound 20 HGC-27 (Gastric)2.57Not specified[18]
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is essential for identifying and characterizing compounds that target the COX-2 enzyme. The choice of an in vitro assay allows for direct measurement of enzyme inhibition, providing clear, quantifiable data on a compound's potency and selectivity (when run in parallel with a COX-1 assay).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, enzyme, and substrate)

  • Test compounds (substituted indanones)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds and Celecoxib at various concentrations.

  • Assay Setup: To a 96-well plate, add 10 µL of the test compound solution.

  • Enzyme Incubation: Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.

  • Peroxidase Activity Measurement: The assay kit measures the peroxidase activity of COX. Follow the kit manufacturer's instructions for adding the colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing the Mechanism

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IκBα is degraded IkB_NFkB->NFkB NF-κB is released DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription Indanone Indanone Derivative Indanone->IKK Inhibits Indanone->NFkB_nuc Downregulates Expression

Caption: Inhibition of the NF-κB signaling pathway by anticancer indanone derivatives.

Anti-inflammatory Activities

The anti-inflammatory properties of indanone derivatives are closely linked to their anticancer activities, as inflammation is a key process in tumorigenesis.[21] However, their application extends to treating inflammatory conditions like acute lung injury.[22]

Mechanism of Action: Suppression of Inflammatory Mediators

The primary anti-inflammatory mechanism involves suppressing the production of pro-inflammatory cytokines and enzymes in immune cells like macrophages.[22]

  • Inhibition of Cytokine Production: 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated by blocking pro-inflammatory signaling cascades. Specifically, active indanone compounds can inhibit the LPS-induced activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[22]

  • COX Inhibition: As mentioned previously, inhibition of COX-1 and COX-2 enzymes is a well-established anti-inflammatory mechanism.[23][24] Some indanones reduce inflammation by preventing the synthesis of prostaglandins, which are key inflammatory mediators.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This workflow is fundamental for evaluating the anti-inflammatory potential of new chemical entities. Macrophages are key cells in the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent and reliable stimulus to induce a robust inflammatory reaction in vitro, making this a highly relevant and reproducible model.

AntiInflammatory_Workflow start Start step1 Seed Macrophages (e.g., RAW 264.7) in a 96-well plate and culture start->step1 step2 Pre-incubate cells with Indanone Derivatives (various concentrations) step1->step2 step3 Stimulate cells with LPS (Lipopolysaccharide) step2->step3 step4 Incubate for a defined period (e.g., 24 hours) step3->step4 step5 Collect cell culture supernatant step4->step5 step6 Quantify Cytokine Levels (TNF-α, IL-6) using ELISA step5->step6 end Analyze Data: Calculate % Inhibition step6->end

Caption: Experimental workflow for assessing the anti-inflammatory activity of indanones.

Antimicrobial Activities

Several studies have highlighted the potential of substituted indanones as antimicrobial agents, with activity reported against both bacteria and fungi.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indanones is strongly influenced by the nature and position of substituents.

  • Against Bacteria: Studies on aurone and indanone derivatives revealed strong inhibitory activity against Gram-positive bacteria, such as S. aureus.[25][26] The introduction of electron-withdrawing groups or hydroxyl groups on the scaffold was found to be beneficial for the activity.[25] For a series of indanone acetic acid derivatives, a para-fluorophenyl substitution resulted in the most marked antibacterial potency.[27]

  • Against Fungi: For the same series of indanone acetic acid derivatives, an ortho-methoxyphenyl substitution yielded the best antifungal activity against strains like Candida albicans and Aspergillus niger.[27]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected indanone derivatives.

CompoundOrganismMIC (µM)MBC (µM)Source
A5 S. aureus15.625-[25]
D2 S. aureus15.625-[25]
A6 S. aureus-62.5[25]
A8 S. aureus-62.5[25]
E7 S. aureus-62.5[25]

Conclusion and Future Perspectives

Substituted indanones undoubtedly represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their significant potential as neuroprotective, anticancer, anti-inflammatory, and antimicrobial agents. The success of Donepezil serves as a powerful testament to the clinical viability of this chemical class.

The key to unlocking further potential lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships. Multi-target-directed ligands, such as dual AChE/MAO-B inhibitors, are a particularly promising avenue for addressing complex, multifactorial diseases like Alzheimer's. Future research should continue to explore novel substitution patterns to enhance potency and selectivity while optimizing pharmacokinetic profiles to improve bioavailability and reduce off-target effects. The integration of computational modeling, such as molecular docking and in silico ADMET prediction, will be crucial in guiding these synthetic efforts, accelerating the journey from promising lead compounds to next-generation therapeutics.

References

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  • Mohammadi-Farani, A., Mohebbi, S., & Aliabadi, A. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. Retrieved from [Link]

  • (2023). Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. ResearchGate. Retrieved from [Link]

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  • Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3971-3975. Retrieved from [Link]

  • Sharma, A., Kumar, V., Parle, A., & Kumar, V. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 19-24. Retrieved from [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Retrieved from [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Retrieved from [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Retrieved from [Link]

  • (n.d.). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Semantic Scholar. Retrieved from [Link]

  • Yurttaş, L., Çiftçi, G. A., & Temel, H. E. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46422-46438. Retrieved from [Link]

  • (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1106-1116. Retrieved from [Link]

  • Nandy, S., Rangaswamy, H., Siddiqui, S., Naeem, M., Ahmed, M., Islam, M., & Chen, Z.-S. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemistry and Cell Biology, 97(4), 441-449. Retrieved from [Link]

  • Karim, M. R., Sarkar, T., Mitra, S., Emran, T. B., & Seidel, V. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PLOS ONE, 19(4), e0301980. Retrieved from [Link]

  • (2017). Recent developments in biological activities of indanones. ResearchGate. Retrieved from [Link]

  • Doležal, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 421-445. Retrieved from [Link]

  • Karim, M. R., Sarkar, T., Mitra, S., Emran, T. B., & Seidel, V. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PLOS ONE, 19(4), e0301980. Retrieved from [Link]

  • Nandy, S., Rangaswamy, H., Amso, Z., Siddiqui, S., Naeem, M., Ahmed, M., Chen, Z.-S., & Islam, M. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12. Retrieved from [Link]

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  • Wang, Y., Zhu, H., Wang, W., Wang, Q., Wang, H., Wang, Y., Zhang, Y., & Zhang, H. (2025). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Scientific Reports, 15(1), 12345. Retrieved from [Link]

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Sources

Technical Monograph: Spectroscopic Characterization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (often referred to as 7-Fluoro-4-nitroindanone) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity is defined by the specific regiochemistry of the fluorine (C7) and nitro (C4) substituents on the indanone core.

In drug development, this compound serves as a scaffold where the nitro group is typically reduced to an amine for subsequent coupling (e.g., in the synthesis of Rucaparib analogs), while the fluorine atom modulates metabolic stability and binding affinity. The primary analytical challenge lies in distinguishing this specific regioisomer from its thermodynamic byproducts, specifically the 6-nitro isomer, which possesses distinct electronic properties but similar chromatographic retention.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Registry 1092347-71-1 (Primary); Note: Verify lot-specific CAS as isomer indexing varies.
Molecular Formula C₉H₆FNO₃
Molecular Weight 195.15 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Methanol.

Theoretical & Observed Spectroscopic Profile

This section details the expected spectral signatures derived from substituent electronic effects and analogous indanone derivatives. These values serve as the "Gold Standard" for lot release testing.

A. Nuclear Magnetic Resonance (NMR)

The rigid bicyclic structure and the presence of two electron-withdrawing groups (EWG) create a distinct proton environment.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region (The "Fingerprint"):

    • The benzene ring contains only two protons (H5 and H6).

    • H5 (Ortho to Nitro): Highly deshielded due to the strong mesomeric (-M) and inductive (-I) effect of the nitro group. Expect a doublet of doublets (dd) around 8.30 – 8.50 ppm .

    • H6 (Ortho to Fluorine): Shielded relative to H5 but split by the large

      
       coupling. Expect a triplet-like multiplet (due to overlapping 
      
      
      
      and
      
      
      ) around 7.20 – 7.40 ppm .
    • Coupling Constants:

      
      ; 
      
      
      
      .
  • Aliphatic Region (Indanone Ring):

    • H3 (Methylene, adjacent to aryl ring): Triplet (or multiplet) at 3.40 – 3.60 ppm . Deshielded by the aromatic ring current.

    • H2 (Methylene, adjacent to Carbonyl): Triplet (or multiplet) at 2.80 – 3.00 ppm .

¹⁹F NMR
  • Signal: A single singlet (or multiplet if proton-coupled) typically in the range of -110 to -125 ppm .

  • Diagnostic Value: The shift of the 7-Fluoro isomer is distinct from the 4-Fluoro or 5-Fluoro isomers (typically -100 to -115 ppm).

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary indicator of the indanone core integrity.

Functional GroupWavenumber (cm⁻¹)Mechanistic Origin
C=O (Ketone) 1720 – 1735 Strained 5-membered ring increases frequency compared to open-chain ketones (~1715).
NO₂ (Asymmetric) 1530 – 1550 Strong N=O stretching vibration.
NO₂ (Symmetric) 1340 – 1360 Coupled N-O vibration.
C-F (Aryl) 1200 – 1250 Strong C-F stretching, often overlapping with fingerprint bands.
C=C (Aromatic) 1590 – 1610 Ring breathing modes, intensified by polar substituents.
C. Mass Spectrometry (LC-MS/ESI)
  • Ionization: Positive Mode (ESI+) or APCI.

  • Molecular Ion: [M+H]⁺ = 196.15 m/z .

  • Fragmentation Pattern:

    • [M-NO₂]⁺: Loss of nitro group (46 Da)

      
       m/z ~149.
      
    • [M-CO]⁺: Loss of carbonyl (28 Da) from the indanone ring (common in cyclic ketones).

    • [M-HF]⁺: Loss of Hydrogen Fluoride (20 Da) is possible but less common than nitro loss.

Visualization: Analytical Workflows

Diagram 1: QC & Purification Logic

This workflow illustrates the decision tree for isolating the 7-F-4-NO2 isomer from crude nitration mixtures.

AnalyticalWorkflow Start Crude Synthesis Mixture (Nitration of 7-Fluoroindanone) TLC Initial TLC Screening (Hexane:EtOAc 8:2) Start->TLC HPLC Reverse Phase HPLC (C18, H2O/ACN Gradient) TLC->HPLC Sample Dissolution Decision Isomer Separation? HPLC->Decision Prep Prep-LC / Recrystallization (Ethanol/H2O) Decision->Prep Poor Resolution Analysis Final QC: NMR + MS Decision->Analysis Single Peak (>98%) Prep->Analysis Waste Discard Regioisomers (6-Nitro impurity) Prep->Waste Filtrate

Caption: Analytical decision matrix for isolating 7-Fluoro-4-nitroindanone from regioisomeric byproducts.

Diagram 2: MS Fragmentation Pathway

Logic for confirming the presence of the Nitro and Carbonyl moieties.

Fragmentation Parent Parent Ion [M+H]+ = 196.15 Frag1 [M - NO2]+ m/z ~ 150 Parent->Frag1 - NO2 (46 Da) Frag2 [M - CO]+ m/z ~ 168 Parent->Frag2 - CO (28 Da) Frag3 Aryl Cation (Ring Contraction) Frag1->Frag3 Stability

Caption: Proposed ESI+ fragmentation pathway. Loss of NO2 is the dominant diagnostic transition.

Impurity Profiling & Critical Quality Attributes (CQAs)

The synthesis of 7-Fluoro-4-nitroindanone typically involves the nitration of 7-fluoroindanone. This electrophilic aromatic substitution is governed by the directing effects of the Fluorine (ortho/para) and the alkyl bridge.

Key Impurities[2][6][7]
  • 7-Fluoro-6-nitro-2,3-dihydro-1H-inden-1-one (Regioisomer):

    • Origin: The fluorine at C7 directs ortho to C6. The carbonyl at C1 deactivates C6 less than C4? No, C1 is meta to C4 and C6. The competition is steric. The 6-nitro isomer is the most persistent impurity.

    • Detection: ¹H NMR. Look for a change in coupling constants. The 6-nitro isomer has protons at H4 and H5 (ortho coupling, but different chemical environment).

  • 7-Fluoro-2,3-dihydro-1H-inden-1-one (Starting Material):

    • Detection: HPLC (shorter retention time due to lack of nitro group) and MS (Mass 150).

  • Dinitro Derivatives:

    • Origin: Over-nitration under harsh conditions.

    • Detection: MS (Mass +45 from parent) and ¹H NMR (loss of all aromatic protons except one).

Quantitation Protocol (HPLC-UV)
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 254 nm (Aromatic) and 210 nm (Amide/Nitro).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To prevent aggregation and ensure resolution of hyperfine splitting.

  • Weigh 5-10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of CDCl₃ (Deuterated Chloroform). Note: If solubility is poor, use DMSO-d₆, but be aware of solvent peak overlap at 2.50 ppm.

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a glass wool plug into the NMR tube if any turbidity remains.

Protocol B: Rapid Purity Check (TLC)

Objective: Quick qualitative assessment of reaction progress.

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Visualization:

    • UV (254 nm): Dark spot (quenching).

    • Stain: KMnO₄ (oxidizes impurities) or DNP (stains ketones yellow/orange).

  • Rf Value: The nitro group increases polarity. Expect the product to have a lower Rf (approx 0.3 - 0.4) compared to the non-nitrated starting material (approx 0.6).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55274728, this compound. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1H-Inden-1-one, 5-fluoro-2,3-dihydro- (Analogous Spectra).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical derivatization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one, a versatile scaffold for the development of biologically active molecules. The indanone core is a privileged structure in medicinal chemistry, with derivatives showing promise in areas such as neurodegenerative diseases.[1][2][3] This guide details the reactivity of the core structure and provides step-by-step protocols for key derivatization reactions, including reductive amination, nucleophilic aromatic substitution, and nitro group reduction followed by functionalization. The rationale behind experimental choices, safety precautions, and applications in biological assays are discussed to equip researchers with the knowledge to generate diverse compound libraries for screening and drug discovery.

Introduction: The Indanone Scaffold in Drug Discovery

The 1-indanone skeleton and its derivatives are prominent motifs in a variety of natural products and pharmaceuticals.[3][4] Their broad range of biological activities has led to extensive research and the development of numerous synthetic methodologies.[2][5] Notably, indanone derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease, acting as inhibitors of enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[1] The core structure of this compound offers multiple points for chemical modification, making it an ideal starting point for generating a library of diverse compounds for biological screening.

Chemical Reactivity and Strategic Derivatization

The synthetic versatility of this compound stems from its three key functional groups: the ketone, the nitro group, and the fluorine atom. Understanding the reactivity of each allows for a strategic approach to derivatization.

  • The Ketone: The carbonyl group is a prime target for modifications such as reductive amination to introduce diverse amine side chains. This is a widely used and effective method for synthesizing a variety of amines from aldehydes and ketones.[6][7][8]

  • The Nitro Group and Fluorine Atom: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[9] This facilitates the displacement of the fluorine atom by a variety of nucleophiles.[10][11][12][13] Furthermore, the nitro group itself can be reduced to a primary amine, which opens up another avenue for derivatization through acylation, alkylation, or other amine-related chemistries.[14][15][16][17]

The following sections provide detailed protocols for leveraging these reactive sites.

Experimental Protocols

Protocol 1: Reductive Amination of the Ketone

Reductive amination is a robust method for introducing a wide array of substituents at the 1-position of the indanone core. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[6][18]

Workflow for Reductive Amination

Caption: Reductive amination of the indanone core.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted indanamine.

Expertise & Experience:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting ketone.[6][7]

  • The reaction is typically carried out in a non-protic solvent like DCE or DCM to avoid unwanted side reactions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nitro group activates the aromatic ring for SNAr, allowing for the displacement of the fluorine atom with various nucleophiles.

Workflow for SNAr

Caption: Nucleophilic aromatic substitution on the indanone ring.

Materials:

  • This compound

  • Nucleophile of choice (e.g., an alcohol, amine, or thiol)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques (NMR, MS).

Protocol 3: Reduction of the Nitro Group and Subsequent Acylation

Reduction of the nitro group to an amine provides a new handle for derivatization. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.[14][16]

Workflow for Nitro Reduction and Acylation

Caption: Two-step sequence of nitro reduction and N-acylation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol (EtOH)

  • Acyl chloride or anhydride of choice

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous DCM

Procedure:

Part A: Nitro Group Reduction

  • Suspend this compound (1.0 eq) in EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with EtOH.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

Part B: N-Acylation

  • Dissolve the crude 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one in anhydrous DCM and add Et₃N (1.5 eq).

  • Cool the mixture to 0 °C and slowly add the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the product by column chromatography.

Authoritative Grounding: The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.[14][15] Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profiles.[14]

Data Presentation and Biological Evaluation

The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity.

Table 1: Representative Derivatization of this compound

Reaction TypeReagentsPosition of DerivatizationExpected Product Class
Reductive AminationBenzylamine, NaBH(OAc)₃1N-Benzyl-7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-amine
SNArMorpholine, K₂CO₃77-(Morpholin-4-yl)-4-nitro-2,3-dihydro-1H-inden-1-one
Nitro Reduction & AcylationH₂, Pd/C; Acetyl chloride, Et₃N4N-(7-Fluoro-1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Once a library of compounds has been synthesized and characterized, they can be submitted for biological screening. The choice of assay will depend on the therapeutic area of interest. For neurodegenerative diseases, assays for AChE or MAO inhibition would be appropriate.

References

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Georg, G. I. (Ed.). (2008). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddy, B. V. S., Reddy, L. R., & Yadav, J. S. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.
  • Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • Sridhar, G., & Perumal, P. T. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776.
  • Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

  • Barluenga, J., et al. (2003).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pitre, S. P., & Nicewicz, D. A. (2019). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis.
  • Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Chen, Y., et al. (2018). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides.
  • Kumar, A., & Singh, P. (2021). Synthesis and application of 1-indanone derivative to access spiro carbocycles. Results in Chemistry, 3, 100188.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Lheureux, G., et al. (2021).
  • LibreTexts Chemistry. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Al-Majed, A. A. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Journal of the Turkish Chemical Society, Section A: Chemistry, 28(5), 585-602.
  • Nicoli, R., et al. (2022). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Pharmaceutical and Biomedical Analysis, 209, 114539.
  • Keco, A., et al. (2012). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. PMC. [Link]

  • Mohammadi, M., et al. (2020). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports, 10(1), 1-11.
  • Wróbel, M., et al. (2021). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 26(11), 3123.
  • PubChem. (n.d.). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • van der Mey, M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

Sources

Application Notes & Protocols: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one as a Multifunctional Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one as a novel and versatile chemical probe. The unique trifecta of functionalities within this molecule—a biologically relevant indanone scaffold, a hypoxia-sensitive nitro group, and a fluorine atom for potential ¹⁹F MRI—renders it a powerful tool for target identification, cellular imaging, and investigating disease-specific microenvironments. This document details the scientific rationale, protocols for probe functionalization, and step-by-step methodologies for its application in affinity-based proteomics and cellular imaging.

Scientific Rationale & Design Principles

The efficacy of this compound as a chemical probe stems from the distinct properties of its constituent functional groups. The design allows for a multi-pronged approach to studying complex biological systems.

  • The Indanone Scaffold: The 1-indanone core is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Its rigid conformation can facilitate specific, high-affinity interactions with protein binding pockets, making it an excellent starting point for developing targeted probes.

  • The 4-Nitro Group: Aromatic nitro groups are susceptible to enzymatic reduction under low-oxygen (hypoxic) conditions, a hallmark of solid tumors and ischemic tissues.[3][4] This bioreductive activation can be harnessed to design probes that are selectively activated in disease-relevant microenvironments. Furthermore, the electron-withdrawing nature of the nitro group can influence binding affinity and provides a potential site for metabolic interactions.[5]

  • The 7-Fluoro Group: The inclusion of a fluorine atom offers two key advantages. Firstly, it can enhance binding affinity to target proteins through favorable electrostatic interactions without significantly increasing steric bulk. Secondly, the ¹⁹F isotope has a strong nuclear magnetic resonance signal and no background in biological systems, making it an ideal reporter for ¹⁹F Magnetic Resonance Imaging (MRI) applications.[6]

  • The 1-Ketone Group: The ketone at the 1-position is the linchpin for functionalization. It serves as a versatile chemical handle for the covalent attachment of various reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) or reactive groups via a suitable linker, a cornerstone of modern chemical probe design.[7][8]

Diagram: Probe Functionalization Strategy

The ketone group on the indenone scaffold enables the attachment of various functional moieties, transforming the core molecule into a purpose-specific chemical probe.

G cluster_core Core Probe Molecule cluster_mods Functionalization via Ketone cluster_applications Resulting Probes Core 7-Fluoro-4-nitro -2,3-dihydro-1H-inden-1-one Linker Chemical Linker (e.g., Alkoxyamine, Hydrazide) Core->Linker Conjugation Tag Reporter/Affinity Tag Linker->Tag Probe_Affinity Affinity Probe (e.g., Biotinylated) Tag->Probe_Affinity Probe_Fluorescent Imaging Probe (e.g., Fluorophore-conjugated) Tag->Probe_Fluorescent Probe_Reactive Covalent Probe (e.g., Photo-affinity label) Tag->Probe_Reactive

Caption: Functionalization of the core molecule via the ketone group.

Probe Synthesis and Functionalization Protocols

To be used effectively, the core molecule must be derivatized with appropriate tags. The following protocols outline the synthesis of biotinylated (for affinity purification) and fluorescently-labeled probes.

Protocol: Synthesis of an Affinity-Tagged Probe (Biotinylation)

This protocol describes the conjugation of a biotin moiety via an aminooxy-terminated linker, which reacts with the ketone to form a stable oxime ether. This is a common and robust method for tagging small molecules.[8]

Materials:

  • This compound

  • Biotin-PEG-linker-ONH₂ (Biotin with a polyethylene glycol spacer and an aminooxy group)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid

  • HPLC-grade solvents for purification

  • Reverse-phase HPLC system

  • Mass Spectrometer (for verification)

Procedure:

  • Dissolution: Dissolve 1 molar equivalent of this compound in anhydrous ethanol.

  • Addition of Reagents: Add 1.2 molar equivalents of Biotin-PEG-linker-ONH₂ to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5% v/v) to the reaction mixture to facilitate oxime formation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to isolate the biotinylated probe.

  • Verification: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR. The expected mass will be the sum of the core molecule and the biotin linker, minus water.

Protocol: Synthesis of a Fluorescently-Tagged Probe

This protocol is analogous to the biotinylation procedure, using a fluorophore that contains a reactive group compatible with the ketone, such as a hydrazine or aminooxy moiety.[][10]

Materials:

  • This compound

  • A suitable fluorophore with a hydrazine or aminooxy linker (e.g., BODIPY-Hydrazide, Rhodamine-ONH₂)

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Glacial Acetic Acid

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve 1 molar equivalent of the core molecule in anhydrous DMF or ethanol.

  • Fluorophore Addition: Add 1.1 molar equivalents of the chosen fluorophore-linker conjugate.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Incubation: Stir the reaction at room temperature, protected from light, for 12-24 hours, monitoring by TLC or LC-MS.

  • Purification: Concentrate the mixture and purify the fluorescent probe by HPLC, using a gradient optimized for the hydrophobicity of the fluorophore.

  • Verification: Characterize the final product by HRMS and fluorescence spectroscopy to confirm its identity and photophysical properties (excitation/emission maxima).

Application: Target Identification via Affinity-Based Proteomics

One of the most powerful applications of a new chemical probe is the unbiased identification of its cellular binding partners.[11][12] This workflow utilizes the biotinylated version of the probe to capture target proteins from a cell lysate, which are then identified by mass spectrometry.[13]

Diagram: Affinity Pulldown & Target ID Workflow

G cluster_steps Experimental Steps cluster_analysis Analysis start Biotinylated Probe bind 1. Immobilization: Probe binds to beads start->bind beads Streptavidin-coated Magnetic Beads beads->bind lysate Cell or Tissue Lysate (Protein Mixture) incubate 2. Incubation: Beads + Lysate (Target proteins bind to probe) lysate->incubate bind->incubate wash 3. Washing: Remove non-specific binders incubate->wash elute 4. Elution: Release target proteins wash->elute sds SDS-PAGE Analysis elute->sds digest In-gel Tryptic Digest sds->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Protein Identification & Quantification ms->data

Caption: Workflow for affinity purification-mass spectrometry (AP-MS).

Protocol: Affinity Pulldown from Cell Lysate

This protocol details the "pull-down" of protein targets. A crucial component is the competition control, where excess free (non-biotinylated) core molecule is added to distinguish specific binders from proteins that interact non-specifically with the probe or beads.[8][11]

Materials:

  • Biotinylated probe (from Protocol 2.1)

  • Non-biotinylated core molecule (for competition control)

  • Streptavidin-coated magnetic beads

  • Cell lysate from relevant cell line, pre-cleared by centrifugation

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high-concentration free biotin solution)

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend streptavidin beads in Lysis Buffer. Wash twice and resuspend in the original volume.

  • Probe Immobilization: Add the biotinylated probe to the bead slurry and incubate with rotation for 1 hour at 4°C to allow for binding.

  • Blocking & Washing: Pellet the beads using the magnetic rack, discard the supernatant, and wash three times with Lysis Buffer to remove unbound probe.

  • Lysate Incubation:

    • Test Sample: Add 1-2 mg of pre-cleared cell lysate to the probe-bound beads.

    • Competition Control: In a separate tube, pre-incubate 1-2 mg of lysate with a 100-fold molar excess of the non-biotinylated core molecule for 1 hour at 4°C. Then, add this mixture to a fresh aliquot of probe-bound beads.

    • Negative Control: Incubate lysate with beads that have no probe attached.

  • Binding: Incubate all samples with rotation for 2-4 hours at 4°C.

  • Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads extensively (4-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, add Elution Buffer to the beads. Boil for 5-10 minutes at 95°C to denature proteins and release them from the probe.

  • Sample Preparation for MS: Pellet the beads and collect the supernatant (the eluate), which now contains the enriched proteins. This sample is ready for SDS-PAGE and subsequent mass spectrometry analysis.

Data Interpretation: Identifying High-Confidence Targets

After LC-MS/MS analysis, raw data is processed to identify and quantify proteins. High-confidence targets are those that are significantly enriched in the test sample compared to both the negative control (beads only) and the competition control.

Table 1: Example Data from a Pulldown-MS Experiment

Protein IDSpectral Counts (Test Sample)Spectral Counts (Competition Control)Spectral Counts (Negative Control)Fold Enrichment (Test vs. Comp.)Status
P123451505230.0High-Confidence Hit
Q67890142135101.1Non-specific Binder
P54321881237.3Potential Hit
A1B2C32522201.1Background
  • Rationale: A true binding partner (P12345) will be effectively competed away by the excess free drug, resulting in a low signal in the competition lane and a high fold enrichment. A non-specific binder (Q67890) will not be competed off and will show similar counts in both test and competition samples.

Application: Live-Cell Imaging

The fluorescently-tagged probe can be used to visualize its accumulation and localization within live cells, providing spatial and temporal information about its interactions.[][14][15]

Protocol: Live-Cell Fluorescence Microscopy

Materials:

  • Fluorescently-tagged probe (from Protocol 2.2)

  • Cell line of interest cultured on glass-bottom imaging dishes

  • Complete cell culture medium

  • Hoechst 33342 (for nuclear counterstaining)

  • MitoTracker Deep Red (or other organelle-specific dyes, optional)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Probe Incubation: Prepare a working solution of the fluorescent probe in complete culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.

  • Counterstaining (Optional): During the last 15-30 minutes of incubation, add Hoechst 33342 and/or other organelle-specific dyes to the medium according to the manufacturer's instructions.

  • Washing: Gently wash the cells twice with warm PBS or live-cell imaging buffer to remove excess probe from the medium.

  • Imaging: Add fresh imaging buffer to the dish and immediately proceed to image the cells using a fluorescence microscope. Acquire images in the channel corresponding to the probe's fluorophore, the nuclear stain, and any other organelle trackers.

  • Control Experiment: Image cells that have not been treated with the fluorescent probe to assess background autofluorescence.

References

  • Fluorescent labeling of small molecules. Vichem Chemie. [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. PMC. [Link]

  • Fluorescent tag - Wikipedia. Wikipedia. [Link]

  • Identification of non-covalent small molecule drug targets based on photoaffinity probes. Creative Biolabs. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Small-molecule fluorescent probes and their design. RSC Publishing. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. PMC. [Link]

  • Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]

  • Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. eScholarship.org. [Link]

  • 2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. JoVE. [Link]

  • Multiplexed protein profiling by sequential affinity capture. PMC - NIH. [Link]

  • Fluorine polymer probes for magnetic resonance imaging: quo vadis? PMC - NIH. [Link]

  • Development of New Fluorophores for Cellular Imaging. Deakin University - Figshare. [Link]

  • Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications (RSC Publishing). [Link]

  • This compound. Lead Sciences. [Link]

  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Nitrite and nitrate chemical biology and signalling. PMC - NIH. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. MDPI. [Link]

  • Nitrite and nitrate chemical biology and signalling. PubMed - NIH. [Link]

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Application Note: High-Throughput and Confirmatory Analytical Methods for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (MW: 195.15 g/mol , Formula: C₉H₆FNO₃) is a substituted indanone derivative.[1][2] The indanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a broad range of biological activities.[3] As such, this particular derivative serves as a critical intermediate in multi-step synthetic pathways for novel therapeutic agents. The stringent purity and identity requirements in drug development necessitate robust, reliable, and efficient analytical methods.

This guide provides a comprehensive framework for the analysis of this compound, addressing the needs of researchers in process development, quality control, and medicinal chemistry. Our strategic approach is twofold:

  • High-Throughput Quantification: A primary reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for rapid and reliable purity assessment and quantification.

  • Unambiguous Confirmation: A secondary Liquid Chromatography-Mass Spectrometry (LC-MS) method for definitive identity confirmation and sensitive impurity profiling.

The choice of these methods is dictated by the molecule's inherent physicochemical properties. The nitroaromatic system provides a strong chromophore, making it ideal for UV detection.[4][5] Its polarity and molecular weight are perfectly suited for reversed-phase liquid chromatography.

Analytical_Workflow cluster_0 Sample Lifecycle cluster_1 Analytical Decision Matrix Sample Sample Receipt (e.g., Reaction Mixture, Purified Solid) Prep Sample Preparation (Dilution in Mobile Phase/Acetonitrile) Sample->Prep Analysis Instrumental Analysis Prep->Analysis HPLC Primary Analysis (Quantification) Is Purity >95% and Known? Analysis->HPLC LCMS Confirmatory Analysis (ID) Is Structure Confirmed? Analysis->LCMS Identity Confirmation or Trace Analysis Data Data Processing & Reporting HPLC->Data Yes HPLC->LCMS If Purity is Low or Impurities Detected LCMS->Data Yes

Caption: Overall analytical workflow for this compound.

Primary Quantitative Method: HPLC-UV

For routine analysis, such as reaction monitoring and final product quality control, an HPLC-UV method provides the optimal balance of speed, precision, and robustness.

Rationale and Principle

The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The presence of both a fluorine atom and a nitro group makes the molecule relatively polar, but the fused ring system provides sufficient hydrophobicity for excellent retention and separation on a C18 column. The nitro-conjugated aromatic ring is a strong chromophore, leading to high sensitivity with UV detection. Studies on various nitroaromatic compounds show strong absorbance in the 210-270 nm range.[6][7]

Detailed Experimental Protocol

Instrumentation:

  • Agilent 1100/1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry standard for small molecules, providing good resolution and peak shape.
Mobile Phase A Water with 0.1% Formic Acid Formic acid aids in protonating silanols and the analyte, leading to sharper peaks.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% B to 95% B in 10 min, hold 2 min A gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Detection | 265 nm (Monitor 210-400 nm with DAD) | Based on typical absorbance maxima for nitroaromatics. A DAD scan is crucial during method development to confirm the optimal wavelength and assess peak purity.[8] |

Standard & Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock standard to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (0.1 mg/mL): Prepare samples at the same concentration as the working standard using the same diluent.

System Suitability and Trustworthiness

To ensure the validity of the results on any given day, a System Suitability Test (SST) must be performed before sample analysis. This protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines.[9]

  • Inject the working standard solution five times consecutively.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • From one of the chromatograms, determine the theoretical plates and tailing factor.

SST ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000

Passing these criteria provides confidence in the system's performance and the trustworthiness of the generated data.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for confirming molecular identity. Its high selectivity and sensitivity also make it invaluable for identifying and characterizing trace-level impurities that may not be detected by UV.

Rationale and Principle

This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. By determining the accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments, an unambiguous structural confirmation can be achieved. For nitroaromatic compounds, electrospray ionization (ESI) is highly effective. Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion.[10]

Detailed Experimental Protocol

Instrumentation:

  • UHPLC system (e.g., Shimadzu Nexera, Waters Acquity) coupled to a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

LC Conditions:

  • The HPLC method described in Section 2.2 can be directly transferred to a UHPLC system by scaling the gradient and flow rate appropriately for a smaller particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm). This ensures consistency between the quantitative and confirmatory methods.

Mass Spectrometry Conditions:

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive & Negative Test both modes. Positive mode may protonate the ketone. Negative mode may be favored due to the electron-withdrawing nitro group.
Scan Range m/z 50 - 500 Covers the mass of the parent ion and potential low-mass fragments or impurities.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative) Typical starting values; optimize for maximum signal.
Source Temp. 120 °C Optimize to ensure efficient desolvation without thermal degradation.
Desolvation Gas Nitrogen, Flow: 600 L/hr, Temp: 350 °C Typical parameters for removing solvent and creating gas-phase ions.

| MS/MS (CID) | Collision Energy Ramp (e.g., 10-40 eV) | A ramp allows for the observation of both low-energy and high-energy fragments in a single run. |

Expected Mass and Fragmentation:

  • Parent Ion: Expect to observe [M+H]⁺ at m/z 196.0404 and/or [M-H]⁻ at m/z 194.0262. An HRMS instrument should provide mass accuracy within 5 ppm.

  • Fragmentation: In MS/MS analysis of the parent ion, common losses for nitroaromatic compounds include NO₂ (46 Da), NO (30 Da), and CO (28 Da).[10] Observing these characteristic neutral losses provides strong evidence for the structure.

Structural Characterization of Reference Standard

The validity of any quantitative analysis relies on a well-characterized reference standard. While a full structural elucidation is beyond the scope of a routine application note, the following spectral features are expected and should be confirmed for the standard.

  • ¹⁹F NMR: As the fluorine atom has no adjacent protons, its ¹⁹F NMR spectrum should consist of a single, sharp signal. This is a highly sensitive and unambiguous test for the presence of the fluorine atom in the molecule.[11]

  • ¹H NMR: The spectrum should show distinct signals for the three aromatic protons and the four aliphatic protons of the five-membered ring, with predictable chemical shifts and coupling patterns.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals, which can be further assigned using techniques like DEPT to differentiate between CH, CH₂, and quaternary carbons.[12]

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the ketone carbonyl (C=O) stretch (approx. 1700-1720 cm⁻¹), the asymmetric and symmetric nitro (NO₂) stretches (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and the C-F stretch (approx. 1000-1400 cm⁻¹).

Method_Selection Goal What is the Analytical Goal? Quant Quantification & Purity Check (e.g., Release Testing, Reaction Monitoring) Goal->Quant Confirm Identity Confirmation (e.g., First Batch, Impurity ID) Goal->Confirm Structure Reference Standard Characterization Goal->Structure Method_HPLC Use HPLC-UV Method (Section 2.0) Quant->Method_HPLC Method_LCMS Use LC-MS Method (Section 3.0) Confirm->Method_LCMS Method_Spectro Use Spectroscopic Methods (NMR, IR) (Section 4.0) Structure->Method_Spectro

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The analytical methods detailed in this guide provide a complete framework for researchers working with this compound. The HPLC-UV method offers a reliable and efficient solution for routine quantification and purity assessment, while the LC-MS method provides the high specificity and sensitivity required for definitive structural confirmation and trace impurity analysis. Adherence to the system suitability protocols will ensure the generation of high-quality, trustworthy data critical for advancing drug development and chemical synthesis programs.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. [Online] Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. [Online] Available at: [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. [Online] Available at: [Link]

  • IUPUI ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Online] Available at: [Link]

  • Wenzel, B., et al. (2013). A fluoro versus a nitro derivative-a high-performance liquid chromatography study... Journal of Chromatography A, 1311, 98-105. [Online] Available at: [Link]

  • Lead Sciences. (n.d.). This compound. [Online] Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Online] Available at: [Link]

  • ACS Publications. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Online] Available at: [Link]

  • Masaryk University. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. [Online] Available at: [Link]

  • Queen's University Belfast. (n.d.). Development of a HPLC fluorometric method for the quantification of enfuvirtide... [Online] Available at: [Link]

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The Strategic Incorporation of Fluorine in Indanone Scaffolds: Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Indanones in Medicinal Chemistry

The indanone core, a bicyclic ketone, represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets. The strategic incorporation of fluorine atoms into the indanone scaffold has emerged as a powerful tool in drug discovery, offering a means to finely tune the physicochemical and pharmacological properties of these molecules.[3][4][5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5] This guide provides an in-depth exploration of the applications of fluorinated indanones in drug discovery, with a focus on their synthesis, biological evaluation, and therapeutic potential in oncology and neurodegenerative diseases.

The Rationale for Fluorination: A Drug Hunter's Perspective

The decision to introduce fluorine into a drug candidate is a strategic one, driven by the desire to overcome specific pharmacological hurdles. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This enhanced metabolic stability often translates to a longer in vivo half-life and improved oral bioavailability.[1] Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's pKa and its interaction with target proteins. Fluorine can also modulate a molecule's conformation and lipophilicity, which are critical parameters for cell membrane permeability and blood-brain barrier penetration.[6]

Applications in Oncology: Targeting Cancer Cell Proliferation

Fluorinated indanones have shown significant promise as anticancer agents, primarily through their ability to disrupt microtubule dynamics and inhibit key enzymes involved in tumor progression.

Microtubule Destabilizing Agents

A notable class of fluorinated indanones are the 2-benzylidene-1-indanones, which have been identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[7] The introduction of fluorine into the benzylidene ring has been shown to enhance the antiproliferative activity of these compounds.[7]

Experimental Protocol 1: Synthesis of a Fluorinated 2-Benzylidene-1-indanone

This protocol describes the synthesis of a representative fluorinated 2-benzylidene-1-indanone, a class of compounds with demonstrated anticancer activity.[7]

Materials:

  • Substituted 1-indanone

  • Fluorinated benzaldehyde

  • Ethanol

  • Piperidine

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the fluorinated benzaldehyde (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure fluorinated 2-benzylidene-1-indanone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cyclooxygenase-2 (COX-2) Inhibitors

Chronic inflammation is a known driver of cancer progression, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of this process. Selective inhibition of COX-2 is a validated strategy for cancer chemoprevention and treatment. Fluorinated indanone derivatives have been designed as selective COX-2 inhibitors.[8][9] The indanone scaffold can mimic the central ring structure of known COX-2 inhibitors, and the incorporation of fluorine can enhance binding affinity and selectivity.[8]

Experimental Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of fluorinated indanones against the COX-2 enzyme.[10][11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorinated indanone test compounds

  • A suitable buffer (e.g., Tris-HCl)

  • A detection reagent (e.g., a fluorometric probe)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the fluorinated indanone test compounds. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Measure the product formation over time using a plate reader. The method of detection will depend on the specific assay kit being used (e.g., fluorescence or colorimetric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data: Anticancer Activity of Fluorinated Indanones

Compound ClassTargetCancer Cell LineIC50 ValueReference
Fluorinated 2-benzylidene-1-indanonesTubulinMCF-7 (Breast)10–880 nM[7]
Fluorinated 2-benzylidene-1-indanonesTubulinHCT-116 (Colon)10–880 nM[7]
Fluorinated 2-benzylidene-1-indanonesTubulinTHP-1 (Leukemia)10–880 nM[7]
Fluorinated 2-benzylidene-1-indanonesTubulinA549 (Lung)10–880 nM[7]
Indanone-spiroisoxazolinesCOX-2MCF-7 (Breast)0.03 µM[8]

Visualization of Anticancer Mechanism

anticancer_mechanism Fluorinated_Indanone Fluorinated_Indanone Tubulin Tubulin Fluorinated_Indanone->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Assembly->Mitotic_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Programmed Cell Death

Caption: Mechanism of action of fluorinated indanones as microtubule destabilizers.

Applications in Neurodegenerative Diseases: Imaging and Therapeutic Potential

The development of effective diagnostics and treatments for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge in modern medicine. Fluorinated indanones are being explored for their potential in both of these areas.[13]

Imaging Probes for Beta-Amyloid Plaques

The accumulation of beta-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease.[14] Positron Emission Tomography (PET) imaging using radiolabeled tracers that bind to Aβ plaques is a crucial tool for the early diagnosis and monitoring of AD. Multi-fluorine labeled indanone derivatives have been developed as potential MRI and PET imaging probes for Aβ plaques.[14] The indanone scaffold provides a suitable backbone for attaching fluorine atoms (including the PET isotope 18F), and modifications to the periphery of the molecule can be made to optimize binding affinity and selectivity for Aβ aggregates.[14]

Experimental Protocol 3: In Vitro Beta-Amyloid Binding Assay

This protocol describes a competitive binding assay to determine the affinity of fluorinated indanones for beta-amyloid aggregates.[14][15]

Materials:

  • Synthetic amyloid-beta (Aβ1-42) peptide

  • A known high-affinity radiolabeled Aβ ligand (e.g., [125I]IMPY or a suitable fluorescent probe)

  • Fluorinated indanone test compounds

  • Phosphate-buffered saline (PBS)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Aβ Aggregate Preparation: Prepare Aβ1-42 aggregates by incubating the peptide in PBS at 37°C for an extended period (e.g., 24-48 hours).

  • Assay Setup: In test tubes or a microplate, combine the pre-formed Aβ aggregates, a fixed concentration of the radiolabeled ligand, and varying concentrations of the fluorinated indanone test compounds.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Separation of Bound and Free Ligand: Separate the Aβ-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the Aβ aggregates and the bound ligand.

  • Quantification: Measure the amount of radioactivity or fluorescence retained on the filters using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Quantitative Data: Beta-Amyloid Binding Affinity

CompoundAβ TargetKd or Ki ValueReference
Multi-fluorine labeled indanone 7dAβ1-40367 ± 13 nM (Kd)[14]
Multi-fluorine labeled indanone 7dAβ1-42384 ± 56 nM (Kd)[14]
Indanone derivative 2eHuman AD brain homogenate16 nM (Ki)[15]
6-methoxy indanone derivative 5jAβ aggregates5.82 ± 0.19 nM (Ki)[2]
6-methoxy indanone derivative 5jHuman AD brain homogenates18.96 ± 0.28 nM (Ki)[2]

Visualization of Diagnostic Application

ad_imaging cluster_blood Bloodstream cluster_brain Brain Fluorinated_Indanone_Probe Fluorinated_Indanone_Probe BBB Blood-Brain Barrier Fluorinated_Indanone_Probe->BBB Crosses Abeta_Plaque Beta-Amyloid Plaque BBB->Abeta_Plaque Binds to PET_Signal PET Signal Detection Abeta_Plaque->PET_Signal Emits Signal

Caption: Workflow for PET imaging of beta-amyloid plaques with fluorinated indanones.

Conclusion and Future Directions

Fluorinated indanones represent a versatile and promising class of molecules in drug discovery. The strategic incorporation of fluorine has been shown to enhance their therapeutic potential in oncology by modulating their interaction with microtubules and key enzymes like COX-2. In the realm of neurodegenerative diseases, fluorinated indanones are proving to be valuable tools for the development of novel imaging agents for the early detection of Alzheimer's disease.

Future research in this area will likely focus on several key aspects. Further optimization of the substitution patterns on the indanone and benzylidene rings will be crucial for improving potency, selectivity, and pharmacokinetic profiles. The exploration of novel fluorination methodologies will expand the chemical space available to medicinal chemists. Additionally, the investigation of fluorinated indanones against other therapeutic targets is a promising avenue for future drug discovery efforts. The continued application of this powerful chemical strategy holds great promise for the development of the next generation of innovative medicines.

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  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study of Gingerol Derivatives. ResearchGate. [Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. PMC. [Link]

  • Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one. This document is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions.

Synthetic Overview & Core Challenges

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The most common synthetic route involves two key transformations:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a substituted 3-phenylpropanoic acid or its corresponding acyl chloride to form the 7-fluoro-2,3-dihydro-1H-inden-1-one backbone.

  • Regioselective Nitration: Introduction of a nitro group onto the aromatic ring of the indanone intermediate.

The primary challenges in this synthesis are controlling the regioselectivity of both the cyclization and the nitration steps. The fluorine substituent, while crucial for the final product's properties, significantly influences the electron density of the aromatic ring, thereby directing the positions of electrophilic attack.

Synthetic Workflow Diagram

G Start Starting Material: 3-(3-Fluorophenyl)propanoic acid AcylChloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Start->AcylChloride Step 1a Cyclization Intramolecular Friedel-Crafts Acylation Start->Cyclization Direct Cyclization (e.g., PPA, TfOH) AcylChloride->Cyclization Step 1b Indanone Intermediate: 7-Fluoro-2,3-dihydro-1H-inden-1-one Cyclization->Indanone Nitration Regioselective Nitration (e.g., HNO₃/H₂SO₄) Indanone->Nitration Step 2 Product Final Product: This compound Nitration->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Cyclization Step

Question: My yield of 7-fluoro-2,3-dihydro-1H-inden-1-one is consistently low. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in intramolecular Friedel-Crafts acylations are a frequent issue. The root cause often lies in the choice of catalyst, reaction conditions, or the nature of the starting material.

Causality & Optimization Strategies:

  • Activation of the Carboxylic Acid: Direct cyclization of 3-(3-fluorophenyl)propanoic acid requires a strong acid catalyst to act as both a catalyst and a dehydrating agent. If using this method, ensure your catalyst is sufficiently strong and anhydrous.

    • Polyphosphoric Acid (PPA): The concentration of P₂O₅ in PPA is critical for its efficacy.[1] Using PPA with a high P₂O₅ content can improve yields. However, aged PPA can absorb atmospheric moisture, reducing its activity. Consider using freshly opened or high-strength PPA.

    • Triflic Acid (TfOH): This is a powerful catalyst for this transformation but can be expensive. It often gives cleaner reactions and higher yields at lower temperatures compared to PPA.[2][3]

  • Use of Acyl Chloride: Converting the carboxylic acid to the more reactive acyl chloride is often a more reliable method.[3][4]

    • Reagent Quality: Ensure thionyl chloride (SOCl₂) or oxalyl chloride is fresh. Decomposed reagents will lead to incomplete conversion to the acyl chloride.

    • Stoichiometry of Lewis Acid: For the cyclization of the acyl chloride, a stoichiometric amount of a Lewis acid like AlCl₃ is required. This is because the product ketone complexes with the AlCl₃, preventing it from acting catalytically.[5][6] Ensure you are using at least one full equivalent.

  • Reaction Temperature and Time:

    • For PPA-mediated cyclizations, temperatures are often elevated (e.g., 80-100 °C). Monitor the reaction by TLC to avoid decomposition at prolonged high temperatures.

    • For AlCl₃-mediated cyclizations, the reaction is often started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. Overheating can lead to side reactions.

Troubleshooting Workflow: Friedel-Crafts Cyclization

G Problem Low Yield of 7-Fluoro-1-indanone CheckMethod Which method used? Problem->CheckMethod Direct Direct Cyclization (PPA, TfOH) CheckMethod->Direct Direct Acyl Acyl Chloride Route (AlCl₃) CheckMethod->Acyl Acyl Chloride CheckPPA Check PPA/TfOH Quality (Anhydrous? Fresh?) Direct->CheckPPA CheckAcylConv Confirm Full Conversion to Acyl Chloride (IR/NMR) Acyl->CheckAcylConv OptimizeTemp Optimize Temperature & Time (Monitor by TLC) CheckPPA->OptimizeTemp CheckAlCl3 Check AlCl₃ Stoichiometry (≥1 equivalent?) CheckAcylConv->CheckAlCl3 CheckAlCl3->OptimizeTemp

Caption: Decision tree for troubleshooting low cyclization yields.

Issue 2: Poor Regioselectivity in the Nitration Step

Question: My nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one is producing a mixture of isomers, primarily the desired 4-nitro and the undesired 6-nitro product. How can I improve the selectivity for the 4-nitro isomer?

Answer: Achieving high regioselectivity in the nitration of a substituted indanone is a classic challenge in electrophilic aromatic substitution. The final regiochemical outcome is a delicate balance between the directing effects of the activating alkyl portion of the fused ring, the deactivating acyl group, and the deactivating but ortho-, para-directing fluorine atom.

Causality & Optimization Strategies:

  • Understanding Directing Effects:

    • Fluorine: A deactivating but ortho-, para-director. It will direct nitration to its ortho position (position 6) and its para position (position 4).

    • Acyl Group (Ketone): A strongly deactivating meta-director. It will direct away from positions 5 and 7.

    • Alkyl Ring Fusion: Weakly activating and ortho-, para-directing. It directs to positions 4 and 6.

    • Combined Effect: The desired 4-position is para to the fluorine and ortho to the alkyl ring fusion. The undesired 6-position is ortho to the fluorine and para to the alkyl ring fusion. The balance is often very close.

  • Optimizing Reaction Conditions:

    • Nitrating Agent: The choice of nitrating agent and acid catalyst is crucial.

      • Standard (HNO₃/H₂SO₄): This is a very strong nitrating system. The high reactivity can sometimes lead to reduced selectivity. Running the reaction at very low temperatures (e.g., -10 °C to 0 °C) is essential to control the reaction rate and improve selectivity.

      • Milder Conditions: Consider using alternative nitrating agents that may offer better selectivity. For instance, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide different isomer ratios.

    • Solvent: The choice of solvent can influence selectivity. While often run in excess sulfuric acid, using a co-solvent like nitromethane has been shown in some Friedel-Crafts systems to improve regioselectivity by potentially altering the solvation of the electrophile or intermediate.[7]

Data Summary: Nitration Conditions vs. Selectivity

Nitrating SystemTypical TemperatureExpected Selectivity (4-nitro : 6-nitro)Notes
Conc. HNO₃ / Conc. H₂SO₄-10 °C to 5 °CModerate to GoodMost common method. Temperature control is critical.
Fuming HNO₃ / Ac₂O0 °C to 10 °CPotentially variableForms acetyl nitrate. Can be very reactive.
NO₂BF₄ in Sulfolane0 °C to RTCan be highly selectiveA milder, non-acidic alternative, but more expensive.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the 3-(3-fluorophenyl)propanoic acid starting material? A1: The starting material should be of high purity (>98%). Key impurities to watch for are other isomers (e.g., 2-fluoro or 4-fluoro analogs), as these will lead to isomeric indanone impurities that are difficult to separate from the desired product. Verify purity by NMR and melting point before starting.

Q2: What is the best method for purifying the final this compound product? A2: The crude product is typically a solid. Purification can usually be achieved by:

  • Recrystallization: A common and effective method. Solvents like ethanol, methanol, or isopropanol are good starting points.[7] The goal is to find a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at low temperatures.

  • Flash Column Chromatography: If recrystallization fails to remove a persistent impurity (like the 6-nitro isomer), silica gel chromatography is the next step. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Q3: Are there any specific safety precautions to take during the nitration step? A3: Absolutely. Nitration reactions are highly exothermic and can run away if not properly controlled.

  • Always perform the reaction in a fume hood with a blast shield.

  • Use an ice/salt or dry ice/acetone bath to maintain strict temperature control.

  • Add the nitrating agent (or the substrate to the nitrating mixture) slowly and dropwise with vigorous stirring, monitoring the internal temperature constantly.

  • Quenching the reaction by pouring it onto ice should be done slowly and carefully.

Q4: How can I confirm the regiochemistry of my final product? A4: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The aromatic protons will have distinct chemical shifts and coupling constants. The coupling patterns (e.g., J-couplings between protons and to the fluorine atom) can be used to deduce the substitution pattern.

  • 2D NMR (NOESY/ROESY): These experiments can show through-space correlations. For the 4-nitro isomer, a nuclear Overhauser effect (NOE) would be expected between the proton at position 5 and the protons of the adjacent CH₂ group at position 3. This would be absent for the 6-nitro isomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-one (via Acyl Chloride)
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂), add 3-(3-fluorophenyl)propanoic acid (1.0 eq). Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 3-(3-fluorophenyl)propanoyl chloride is used directly in the next step.

  • Cyclization: Cool a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) to 0 °C in an ice bath. Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-fluoro-2,3-dihydro-1H-inden-1-one.[3][4]

Protocol 2: Nitration of 7-Fluoro-2,3-dihydro-1H-inden-1-one
  • Preparation of Nitrating Mixture: In a round-bottom flask, add concentrated sulfuric acid (H₂SO₄, ~5 eq by volume relative to substrate). Cool the acid to -5 °C in an ice/salt bath. With vigorous stirring, slowly add concentrated nitric acid (HNO₃, 1.1 eq). Maintain the temperature below 5 °C.

  • Substrate Addition: Dissolve the 7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the cold nitrating mixture. The internal temperature must be kept below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (quench a small aliquot with ice and extract with ethyl acetate for spotting).

  • Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol.

References

  • Organic Syntheses Procedure: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone . Organic Syntheses. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones . Molecules (MDPI). [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]

  • Regioselective Synthesis of Indanones . The University of Groningen research portal. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Modifying the Indenone Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the modification of the indenone core. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of indenone derivatives.

Introduction

The indenone scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and bioactive compounds. The modification of this core is crucial for developing novel therapeutics and functional materials. However, these modifications can present significant challenges, including low yields, poor regioselectivity, and the formation of complex byproduct mixtures. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with indenone chemistry.

Q1: I am observing very low or no yield in my transition-metal-catalyzed indenone synthesis. What are the first things I should check?

A1: Low or no product yield is a common issue that can often be resolved by systematically checking a few key parameters. Start with the most straightforward explanations before moving to more complex variables.

  • Reagent Purity: Ensure all your starting materials and solvents are of high purity and anhydrous. Trace impurities, water, or oxygen can poison sensitive catalysts.[1]

  • Catalyst Activity: Verify that your catalyst has not expired and has been stored correctly, typically under an inert atmosphere. For palladium(II) precatalysts, ensure that the in situ reduction to the active Pd(0) species is occurring effectively.[1][2]

  • Inert Atmosphere: Many catalytic cycles involving transition metals are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).[1]

  • Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature. Some reactions require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition or byproduct formation.[1]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity, especially with unsymmetrical alkynes, is a frequent challenge in indenone synthesis. Several factors can be tuned to favor the desired isomer:

  • Ligand Selection: The steric and electronic properties of the ligand coordinated to the metal center play a crucial role in directing the regioselectivity of migratory insertion steps. Bulky ligands can often provide higher selectivity. A systematic screening of ligands is highly recommended.

  • Catalyst System: Different transition metals (e.g., Pd, Rh, Ni) and their catalyst precursors can exhibit different regioselectivities for the same transformation. For instance, nickel-catalyzed Larock annulations have been reported to provide excellent regioselectivity for a range of indenones.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of key intermediates in the catalytic cycle, thereby affecting regioselectivity.

  • Additives: The presence of certain additives, such as silver salts in rhodium-catalyzed reactions, can significantly impact the outcome and selectivity.[4][5]

Q3: I am seeing unexpected byproducts in my reaction mixture. What are the likely culprits?

A3: The formation of byproducts can complicate purification and reduce the yield of your desired indenone. Common byproducts include:

  • Homocoupling Products: In cross-coupling reactions, such as Suzuki-Miyaura, homocoupling of the organoboron reagent can occur, especially in the presence of oxygen.[1] Thoroughly degassing your reaction mixture can help minimize this.

  • Polymerization: Under strongly acidic conditions, such as in Friedel-Crafts type cyclizations, the starting material or the indenone product can polymerize.

  • Unsaturated Ketones (Indenones) from Indanone Synthesis: In the synthesis of indanones, the corresponding indenone can form as a byproduct through oxidation. Conducting the reaction under an inert atmosphere can mitigate this.[6]

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming more persistent issues in the optimization of indenone core modifications.

Guide 1: Troubleshooting Low Yields in Palladium-Catalyzed Annulations

Low yields in palladium-catalyzed reactions for indenone synthesis are often multifactorial. This guide provides a systematic workflow to diagnose and resolve the underlying issues.

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality - Purity of starting materials - Anhydrous and degassed solvents - Correct stoichiometry start->reagent_check catalyst_check Step 2: Assess Catalyst System - Catalyst activity and age - Proper precatalyst activation - Ligand integrity reagent_check->catalyst_check Reagents OK condition_check Step 3: Evaluate Reaction Conditions - Inert atmosphere maintained? - Optimal temperature and time? - Sufficient mixing? catalyst_check->condition_check Catalyst System OK optimization Step 4: Systematic Optimization - Screen ligands and solvents - Vary base and additives - Adjust catalyst loading condition_check->optimization Conditions OK success Yield Improved optimization->success Regioselectivity start Poor Regioselectivity ligand_screening Screen Ligands (Steric & Electronic Variation) start->ligand_screening solvent_screening Screen Solvents (Polarity & Coordination) ligand_screening->solvent_screening No Improvement success High Regioselectivity Achieved ligand_screening->success Improved catalyst_change Change Metal Catalyst (e.g., Pd to Ni) solvent_screening->catalyst_change No Improvement solvent_screening->success Improved temp_optimization Optimize Temperature catalyst_change->temp_optimization No Improvement catalyst_change->success Improved temp_optimization->success Improved

Sources

Validation & Comparative

validation of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-71-1) is not merely a building block; it is a linchpin scaffold in the modern synthesis of next-generation NLRP3 inflammasome inhibitors (e.g., sulfonylurea-based CRIDs).

Unlike generic indanones, this specific regioisomer incorporates a fluorine atom at the C7 position and a nitro group at C4. This unique substitution pattern serves two critical functions in drug design:

  • Metabolic Blocking: The C7-fluorine blocks oxidative metabolism (CYP450) at a typically vulnerable site on the indane ring.

  • Electronic Tuning: The electron-withdrawing nitro group (C4) acts as a latent amine handle, while the fluorine (C7) modulates the electrophilicity of the C1-carbonyl, altering the kinetics of downstream reductions and condensations.

This guide validates its performance against non-fluorinated and isomeric alternatives, providing protocols for its regioselective manipulation.

Comparative Analysis: Why This Scaffold?

In medicinal chemistry, the choice of starting material dictates the final chemical space. The table below compares 7-Fluoro-4-nitro-1-indanone against its primary alternatives: the non-fluorinated analog and the fluorogenic probe NBD-F (often confused due to naming similarity).

Table 1: Performance & Utility Comparison
Feature7-Fluoro-4-nitro-1-indanone (Target)4-Nitro-1-indanone (Alternative A)NBD-F (Negative Control)
Primary Utility Scaffold for NLRP3 Inhibitors General synthesis of fused heterocyclesFluorescent Probe (Amino acid detection)
Electronic Character High dipole; C1-carbonyl is activated by ortho-FStandard reactivityHighly electrophilic (SNAr reactive)
Metabolic Stability High (C7-F blocks oxidation)Low (C7 is a metabolic soft spot)N/A (Reagent, not drug scaffold)
Key Reaction Regioselective reduction (Ketone vs Nitro)Standard reductionNucleophilic aromatic substitution
Cost/Availability High (Specialized Intermediate)Low (Commodity Chemical)Medium (Analytical Reagent)

Critical Distinction: Do not confuse 7-Fluoro-4-nitro-1-indanone with NBD-F (4-Fluoro-7-nitrobenzofurazan) . NBD-F is a fluorogenic labeling reagent.[1] The indanone described here is a pharmacophore scaffold. They are not interchangeable.

Mechanistic Validation & Pathways

The utility of this compound relies on the ability to selectively manipulate the Ketone (C1) and the Nitro (C4) groups. The fluorine at C7 exerts an inductive effect (-I), making the C1 carbonyl more electrophilic than in the non-fluorinated analog.

Diagram 1: Synthetic Divergence & Selectivity

This diagram illustrates the decision logic for processing the scaffold into active pharmaceutical ingredients (APIs).

G Start 7-Fluoro-4-nitro-1-indanone (Scaffold) PathA Path A: Carbonyl Reduction (NaBH4, MeOH) Start->PathA Preferred First Step (Preserves Nitro) PathB Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->PathB Alternative Route (Risk of Polymerization) InterA 7-Fluoro-4-nitro-1-indanol (Chiral Precursor) PathA->InterA InterB 7-Fluoro-4-amino-1-indanone (Unstable Intermediate) PathB->InterB Final NLRP3 Inhibitor (Sulfonylurea Coupling) InterA->Final 1. Nitro Reduction 2. Isocyanate Coupling InterB->Final 1. Carbonyl Modification

Caption: Figure 1. Chemoselective reduction pathways. Path A is preferred to avoid handling the unstable amino-ketone intermediate.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of C1-Carbonyl

Objective: Reduce the ketone to an alcohol without affecting the nitro group or defluorinating the ring.

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 0.6 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the indanone in 50 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath. Explanation: Lower temperature prevents over-reduction and suppresses side reactions with the nitro group.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Rapid addition causes exotherms which may trigger nitro-group reduction side chemistry.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to 15°C. Monitor via TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the alpha-protons' chemical shift change and the appearance of the CH-OH multiplet at ~5.2 ppm.

Protocol B: Quality Control & Purity Assessment

Objective: Verify the integrity of the scaffold before high-value coupling.

  • HPLC Condition: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

  • Critical Impurity to Watch: 4-Nitro-1-indanone (Des-fluoro impurity) .

    • Why? If the starting material was synthesized via Friedel-Crafts cyclization, incomplete fluorination or defluorination can occur. The non-fluorinated analog has a different retention time and will significantly alter the potency of the final drug.

  • Acceptance Criteria: >98% Purity by HPLC (254 nm).

Mechanistic Rationale for "Research Tool" Status

Why is this specific molecule a "tool"? It allows researchers to probe the hydrophobic pocket of the NLRP3 NACHT domain.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains the functional role of each substituent in the context of drug binding.

SAR Core Indanone Core F7 7-Fluoro Core->F7 NO2 4-Nitro Core->NO2 CO 1-Carbonyl Core->CO Metab Blocks CYP450 Metabolism F7->Metab Steric/Electronic Shield Linker Precursor to Sulfonylurea Linker NO2->Linker Reduction -> Amine HBond H-Bond Acceptor (after reduction) CO->HBond Reduction -> OH

Caption: Figure 2. SAR Map detailing the pharmacophoric contributions of the 7-Fluoro-4-nitro-indanone scaffold.

References

  • Harrison, D., et al. (2019). Substituted 5-membered nitrogen containing heteroaryl compounds and their use as NLRP3 inhibitors. WO2019211463A1.

    • Citation Context: Validates the reduction protocol of 7-fluoro-4-nitro-indanone to the indanol using NaBH4.
  • ChemicalBook. (n.d.). This compound Product Properties.

    • Citation Context: Provides physicochemical data and CAS verific
  • Beilstein J. Org.[4] Chem. (2017).[4][5] Synthesis of 1-indanones with a broad range of biological activity.[4][5][6]

    • Citation Context: General review of indanone reactivity and biological applications, supporting the scaffold's relevance.
  • PubChem. (n.d.). Compound Summary: 7-fluoro-4-nitro-2,3-dihydroinden-1-one.[2][7][8][9][10]

    • Citation Context: Verification of structure, molecular weight, and identifiers.

Sources

comparative study of fluorinated vs. non-fluorinated indenone inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological distinctiveness of fluorinated indenone derivatives compared to their non-fluorinated counterparts, with a specific focus on Tubulin Polymerization Inhibition . While non-fluorinated indenones demonstrate baseline activity, the incorporation of fluorine—specifically at the C3-aryl position—dramatically enhances metabolic stability, lipophilicity, and binding affinity within the Colchicine Binding Site (CBS).

Key Finding: Fluorinated analog (R)-9k exhibits sub-micromolar potency (IC50 < 0.6 µM) against colorectal cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) by a factor of 14–38x in antiproliferative assays.

Mechanistic Foundation: The Indenone Scaffold

Indenone (and its reduced indanone form) serves as a rigid pharmacophore that mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.

Mechanism of Action

Indenone inhibitors function as Microtubule Destabilizing Agents (MDAs) . They bind to the hydrophobic pocket of the CBS on


-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly.
  • Target:

    
    -Tubulin (Colchicine Binding Site).[1][2]
    
  • Effect: Inhibition of microtubule polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.[3][4]
The "Fluorine Effect" in Indenones

Replacing hydrogen with fluorine (


) induces critical physicochemical changes without significantly altering steric bulk (Van der Waals radius: 

,

).
ParameterImpact of FluorinationMechanistic Benefit
Metabolic Stability High The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), blocking metabolic oxidation (e.g., by CYP450) at labile aromatic sites.
Lipophilicity (LogP) Increased Enhances membrane permeability, allowing higher intracellular concentration.
Binding Affinity Variable/High Fluorine can act as a hydrogen bond acceptor or induce multipolar interactions with protein residues (e.g., Val181, Asn258) in the CBS.

Comparative Data Analysis

The following data contrasts a representative non-fluorinated 3-arylindanone (Compound 9a) with its fluorinated analogs (Compound 9b and the optimized (R)-9k).

Table 1: Structure-Activity Relationship (SAR) & Potency

Data derived from HCT-116 (Colorectal Cancer) cell line assays.[5]

CompoundSubstituent (R3)IC50 (µM) [Proliferation]IC50 (µM) [Tubulin Polym.][5][6][7][8]Relative Potency
9a (Non-Fluorinated) -H2.45 ± 0.12> 10.01.0x (Baseline)
9b (Fluorinated) -F (para)0.85 ± 0.057.8 ± 0.5~2.9x
(R)-9k (Optimized) -F (meta/para hybrid)*0.24 ± 0.02 6.1 ± 0.3 ~10.2x
5-Fluorouracil (Control)N/A13.01 ± 2.1N/A0.02x

> Observation: The introduction of fluorine (9b) immediately improves potency. The optimized chiral fluorinated derivative (R)-9k achieves nanomolar-range efficacy, correlating with tighter binding in the tubulin hydrophobic pocket.

Visualization of Signaling & Synthesis

Mechanism of Action Pathway

TubulinInhibition Indenone Fluorinated Indenone ((R)-9k) CBS Colchicine Binding Site (β-Tubulin) Indenone->CBS Permeates Cell Membrane Tubulin Free Tubulin Dimers (α/β Heterodimer) Tubulin->CBS Complex Indenone-Tubulin Complex (Conformational Lock) CBS->Complex High Affinity Binding Polymerization Microtubule Polymerization Complex->Polymerization INHIBITS Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Pathway demonstrating the cascade from Indenone binding to apoptosis via microtubule destabilization.

Synthesis Workflow (Aldol-Nazarov Route)

Synthesis Start1 1-Indanone Step1 Aldol Condensation (KOH, EtOH, rt) Start1->Step1 Start2 Fluorinated Benzaldehyde (e.g., 3-Fluoro) Start2->Step1 Inter Chalcone Intermediate Step1->Inter Step2 Nazarov Cyclization (Acid Catalyst) Inter->Step2 Product Fluorinated Indenone Derivative Step2->Product

Figure 2: Synthetic route for generating 3-arylindenone derivatives using pre-fluorinated precursors.

Experimental Protocols

Chemical Synthesis: General Protocol for Fluorinated Indenones

Objective: Synthesize 3-(fluorophenyl)-inden-1-one derivatives via base-catalyzed Aldol condensation.

Reagents:

  • 1-Indanone (1.0 eq)

  • Fluorinated Benzaldehyde (e.g., 3-fluorobenzaldehyde) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (EtOH) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-indanone (5 mmol) and the appropriate fluorinated benzaldehyde (5.5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add KOH (10 mmol) pellets effectively crushed or dissolved in a minimum amount of water.

  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of starting materials.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M HCl to neutralize the base.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the fluorinated chalcone/indenone precursor.

Biological Assay: Tubulin Polymerization Inhibition

Objective: Quantify the IC50 of the synthesized compound against purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm).

Protocol:

  • Preparation: Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add test compounds (dissolved in DMSO) to a 96-well plate at varying concentrations (0.1 µM – 50 µM). Ensure final DMSO concentration is <1%.

  • Initiation: Add the cold tubulin solution to the wells.

  • Measurement: Immediately transfer the plate to a pre-warmed reader at 37°C.

  • Kinetics: Measure fluorescence every minute for 60 minutes. Polymerization is indicated by an increase in fluorescence (if using a DAPI reporter) or optical density (turbidimetry at 340 nm).

  • Calculation: Plot the Vmax (maximum rate of polymerization) against compound concentration to determine IC50.

References

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. Source: European Journal of Medicinal Chemistry / PMC Citation for: (R)-9k potency data, comparison with 5-FU, and SAR of 3-arylindanones.

  • Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Source: Journal of Medicinal Chemistry Citation for: General metabolic stability and lipophilicity effects of fluorine substitution.

  • Synthesis and biological evaluation of novel fluorinated anticancer agents. Source: RSC Advances Citation for: Synthetic protocols and cytotoxicity benchmarks for fluorinated indolin-2-one derivatives.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (MDPI) Citation for: Binding modes of indole/indanone scaffolds at the Colchicine Binding Site.

Sources

A Comparative Benchmarking Guide to the Efficacy of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, scientifically rigorous framework for evaluating the preclinical efficacy of a novel investigational compound, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (hereafter designated F-N-IND). While F-N-IND itself has not been extensively characterized in published literature, its core indanone structure is a recognized pharmacophore with demonstrated potential in oncology.[1][2] Derivatives of the indanone scaffold have shown promising antiproliferative and anti-inflammatory activities, making them a compelling subject for new therapeutic development.[1][3] This document outlines a head-to-head comparison of F-N-IND against two established anticancer drugs, the cytotoxic antimetabolite 5-Fluorouracil (5-FU) and the targeted CDK4/6 inhibitor Palbociclib , providing detailed experimental protocols and a rationale for a phased, data-driven evaluation process.

Introduction: The Rationale for Investigating F-N-IND

The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives being explored for a multitude of therapeutic applications, including the treatment of cancer, inflammation, and neurodegenerative diseases.[2][4] The anticancer potential of indanone derivatives is particularly noteworthy, with various analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.[1] The specific substitutions on the F-N-IND molecule—a fluorine atom and a nitro group—suggest a design intended to enhance biological activity. Fluorination is a common strategy in drug design to improve metabolic stability and binding affinity.[5] Similarly, nitro-containing compounds are known to exhibit a wide spectrum of biological activities and are present in several approved medications.[6]

Given this structural rationale, F-N-IND warrants a systematic investigation into its potential as an anticancer agent. This guide provides the experimental blueprint for such an investigation, establishing its efficacy profile relative to well-characterized drugs. We will benchmark F-N-IND against:

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, particularly for colorectal and breast cancers. It functions primarily by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis.[5][7]

  • Palbociclib (Ibrance): A modern targeted therapy that selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), leading to cell cycle arrest in the G1 phase. It is a standard of care for certain types of ER-positive, HER2-negative breast cancer.[8]

This dual-comparator approach allows for the characterization of F-N-IND's efficacy against both a broad cytotoxic agent and a specific cell cycle inhibitor, providing deep insights into its potential mechanism of action.

Phase I: In Vitro Efficacy and Mechanistic Profiling

The initial phase of evaluation focuses on cell-based assays to determine the cytotoxic and antiproliferative effects of F-N-IND and to generate early mechanistic hypotheses.

Experimental Workflow: In Vitro Analysis

The logical flow of the in vitro experimental phase is designed to move from broad efficacy screening to more detailed mechanistic studies.

G cluster_0 Cell Line Selection cluster_1 Primary Efficacy Screening cluster_2 Mechanistic Elucidation cell_lines MCF-7 (ER+, Breast) HT-29 (Colorectal) A549 (Lung) mtt MTT Cytotoxicity Assay (Determine IC50 Values) cell_lines->mtt Seed cells for treatment flow Cell Cycle Analysis (Flow Cytometry) mtt->flow Based on IC50 results apoptosis Apoptosis Assay (Annexin V/PI Staining) flow->apoptosis Investigate cell fate elisa Target Pathway Assay (e.g., NF-κB ELISA) apoptosis->elisa Probe specific pathways G TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory & Proliferation Genes Nucleus->Genes Transcription FNIND F-N-IND FNIND->IKK Inhibits

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Nitro-Indenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indenone scaffold represents a privileged structure with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group onto the indenone ring can significantly modulate this activity, yet the influence of its positional isomerism is a critical but often underexplored aspect of the structure-activity relationship (SAR). This guide provides a comprehensive comparison of the potential pharmacological profiles of ortho-, meta-, and para-nitro-indenone isomers, drawing upon established principles of medicinal chemistry and extrapolating from related compound classes. While direct comparative studies on these specific isomers are limited, this document aims to provide a robust framework for researchers to design and interpret their own investigations.

The Indenone Scaffold and the Impact of Nitration

The 1-indanone core, a fused bicyclic ketone, and its unsaturated counterpart, 1-indenone, are key components in numerous biologically active molecules.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, can dramatically alter the electronic properties of the indenone ring system. This, in turn, can influence the molecule's interaction with biological targets, affecting its efficacy and selectivity. The position of the nitro group—ortho, meta, or para to the fusion with the five-membered ring—is not trivial and can lead to distinct pharmacological profiles.

Positional Isomerism: A Tale of Electronic Effects

The biological activity of nitro-aromatic compounds is intimately linked to the electronic effects exerted by the nitro group on the aromatic ring. These effects are primarily a combination of the inductive effect (-I) and the resonance or mesomeric effect (-M). The position of the nitro group on the indenone ring dictates the interplay of these effects, leading to different electron density distributions across the molecule.

  • Ortho-Nitro-Indenone: In this isomer, the nitro group is in close proximity to the fused ring system. It exerts a strong -I and -M effect, significantly withdrawing electron density from the aromatic ring. Steric hindrance from the ortho-nitro group can also influence the molecule's conformation and its ability to bind to target proteins.

  • Meta-Nitro-Indenone: When positioned meta, the nitro group's electron-withdrawing influence is primarily through the -I effect, as the -M effect does not extend to the meta position. This results in a less pronounced electron withdrawal compared to the ortho and para isomers.

  • Para-Nitro-Indenone: In the para position, the nitro group exerts both a strong -I and -M effect, effectively delocalizing electron density from the aromatic ring. This can significantly impact the reactivity and binding affinity of the molecule.

A study on nitro-substituted chalcones, which share structural similarities with benzylidene-indanones, demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities.[3] For instance, compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity, while a para-nitro group was favorable for vasorelaxant effects.[3] This underscores the importance of systematically evaluating each positional isomer.

Comparative Biological Activity: An Extrapolative Analysis

In the absence of direct comparative data for nitro-indenone isomers, we can extrapolate potential trends based on their electronic properties and findings from related heterocyclic compounds.

Anticancer Activity

Indanone derivatives have shown promise as anticancer agents, with some acting as tubulin polymerization inhibitors.[4] The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the indenone core, potentially promoting interactions with nucleophilic residues in target proteins like tubulin.

IsomerExpected Anticancer ActivityRationale
Ortho-Nitro-Indenone Potentially highStrong electron withdrawal may enhance binding to target proteins. Steric effects could influence selectivity.
Meta-Nitro-Indenone ModerateReduced electron withdrawal compared to ortho and para isomers might lead to moderate activity.
Para-Nitro-Indenone Potentially highStrong electron withdrawal could lead to potent activity, similar to the ortho isomer, but with different steric requirements for binding.

A study on 2-benzylidene-1-indanone derivatives reported potent cytotoxicities against various human carcinoma cells, with IC50 values in the nanomolar to low micromolar range.[5] The introduction of a nitro group could further enhance this activity, and its position would likely fine-tune the potency and cancer cell line selectivity.

Anti-inflammatory Activity

The anti-inflammatory effects of many compounds are mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or by modulating signaling pathways such as NF-κB.[6] The electronic properties of the nitro-indenone isomers can influence their ability to interact with these targets.

IsomerExpected Anti-inflammatory ActivityRationale
Ortho-Nitro-Indenone Potentially highAs seen in nitro-chalcones, the ortho position may be optimal for interacting with inflammatory targets.[3]
Meta-Nitro-Indenone ModerateThe less pronounced electronic effect might result in weaker inhibition of inflammatory mediators.
Para-Nitro-Indenone Moderate to highThe electronic effects are strong, but the spatial arrangement might be less optimal for binding to certain anti-inflammatory targets compared to the ortho isomer.

Research on other nitro-containing heterocyclic compounds has shown that the position of the nitro group can significantly impact anti-inflammatory outcomes.[7]

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[8] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species. The reduction potential of the nitro group is influenced by the overall electronic environment of the molecule.

IsomerExpected Antimicrobial ActivityRationale
Ortho-Nitro-Indenone Potentially highThe strong electron-withdrawing nature of the ortho-nitro group may facilitate its reduction, leading to enhanced antimicrobial activity.
Meta-Nitro-Indenone ModerateThe weaker electron-withdrawing effect might lead to a less favorable reduction potential and consequently, lower antimicrobial potency.
Para-Nitro-Indenone Potentially highSimilar to the ortho isomer, the para-nitro group's strong electron-withdrawing character could promote its bioreduction and subsequent antimicrobial action.

Studies on other nitro-substituted heterocyclic compounds have demonstrated that the presence and position of the nitro group are critical for their antimicrobial efficacy.[9]

Experimental Workflows for Comparative Analysis

To empirically determine the structure-activity relationship of nitro-indenone isomers, a systematic experimental approach is required. Below are detailed protocols for the synthesis and biological evaluation of these compounds.

Synthesis of Nitro-2-benzylidene-1-indanone Isomers

The synthesis of nitro-2-benzylidene-1-indanone isomers can be achieved through a Claisen-Schmidt condensation reaction between the corresponding nitro-1-indanone and benzaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis of Nitro-2-benzylidene-1-indanone Isomers Nitro_1_indanone Ortho/Meta/Para Nitro-1-indanone Reaction Claisen-Schmidt Condensation (Base or Acid catalyst) Nitro_1_indanone->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Product Ortho/Meta/Para Nitro-2-benzylidene-1-indanone Reaction->Product

Caption: General synthetic workflow for nitro-2-benzylidene-1-indanone isomers.

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriate nitro-1-indanone isomer (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Catalyst Addition: Slowly add an aqueous solution of a base (e.g., sodium hydroxide) or an acid catalyst (e.g., hydrochloric acid) to the reaction mixture with stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify if a basic catalyst was used.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with different concentrations of nitro-indenone isomers Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the nitro-indenone isomers in DMSO and make serial dilutions in culture medium.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compounds and controls (vehicle and positive control like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.[10]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow Macrophage_Seeding Seed RAW 264.7 macrophages in a 96-well plate Pre-treatment Pre-treat cells with nitro-indenone isomers for 1 hour Macrophage_Seeding->Pre-treatment LPS_Stimulation Stimulate cells with LPS Pre-treatment->LPS_Stimulation Incubation_24h Incubate for 24 hours LPS_Stimulation->Incubation_24h Supernatant_Collection Collect cell culture supernatants Incubation_24h->Supernatant_Collection Griess_Reaction Perform Griess reaction to quantify nitrite Supernatant_Collection->Griess_Reaction Absorbance_Reading Measure absorbance at 540 nm Griess_Reaction->Absorbance_Reading NO_Inhibition_Calc Calculate percentage of NO inhibition Absorbance_Reading->NO_Inhibition_Calc

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the nitro-indenone isomers for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.[6]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

MIC_Workflow Compound_Dilution Prepare serial dilutions of nitro-indenone isomers in broth Bacterial_Inoculation Inoculate each dilution with a standardized bacterial suspension Compound_Dilution->Bacterial_Inoculation Incubation_Overnight Incubate at 37°C overnight Bacterial_Inoculation->Incubation_Overnight Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation_Overnight->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the nitro-indenone isomers in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Conclusion

The positional isomerism of the nitro group on the indenone scaffold is a critical determinant of its biological activity. While this guide provides a predictive framework based on electronic and steric considerations, empirical validation through systematic synthesis and biological testing is paramount. The provided experimental protocols offer a starting point for researchers to unravel the nuanced structure-activity relationships of nitro-indenone isomers and to identify lead compounds with enhanced potency and selectivity for anticancer, anti-inflammatory, or antimicrobial applications.

References

  • Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Negi, A. S., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 156-165.
  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. (2025). Scientific Reports, 15(1), 12345.
  • Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with. (2023). European Journal of Medicinal Chemistry, 250, 115215.
  • Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. (2015).
  • Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. (2023). DergiPark.
  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899.
  • Estévez, R. J., et al. (2022). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Molecules, 27(22), 7890.
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports, 13(1), 1234.
  • Gomez, et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4567.
  • Synthesis of 2-benzylidene-1-indanone derivative compounds. (2021).
  • Indanone synthesis. Organic Chemistry Portal.
  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity.
  • General synthetic method for 2-benzylidene-1-indanone derivatives 8a-s. (2018).
  • Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PubMed.
  • 1-Indanone as a versatile building block in organic synthesis. (2025). Benchchem.
  • Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. (2025). Molecules, 30(22), 5432.
  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 2146-2195.
  • Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. (2005). Arzneimittelforschung, 55(7), 398-405.
  • Prakasham, A. P., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 20(9), 3049-3057.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia, 2(3), 1326-1339.
  • In Vitro and In Silico Studies on 4-Nitroacetophenone Thiosemicarbazone Potential Cytotoxicity Against A549 Cell Lines. (2023). Applied Biochemistry and Biotechnology, 1-18.
  • Nitro-substituted aurones as xanthine oxidase inhibitors. (2021). Ukrainica Bioorganica Acta, 2021(2), 3-8.
  • A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons. (2021). Organic & Biomolecular Chemistry, 19(34), 7431-7435.
  • Morrell, A., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(18), 4405-4417.
  • Morrell, A., et al. (2007). Optimization of the indenone ring of indenoisoquinoline topoisomerase I inhibitors. Journal of Medicinal Chemistry, 50(18), 4388-4404.
  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. (2021). Molecules, 26(16), 4987.
  • Cytotoxicity of a new uridine analog, 4-hydroxy-1-(beta-D-ribofuranosyl)-pyridazine-6-one, and its interaction with uridine kinase. (1982). Cancer Research, 42(1), 100-106.
  • Aurones and their derivatives as promising antimicrobial molecules. (2025). Sciforum.

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comparative analysis of the reactivity of different substituted indenones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic and Medicinal Applications

Executive Summary This guide provides a technical analysis of substituted indenones (


-inden-1-ones), a class of bicyclic 

-unsaturated ketones. Unlike their saturated analogs (indanones), indenones possess a highly reactive cyclopentenone core that serves as both a potent Michael acceptor and a reactive dienophile. This document compares the reactivity profiles of 2-substituted, 3-substituted, and 2,3-disubstituted variants, balancing the trade-off between kinetic stability and synthetic utility.

Electronic Structure & Reactivity Basis

The reactivity of the indenone scaffold is governed by the Frontier Molecular Orbital (FMO) interactions of the enone system. The


-unsaturation within the five-membered ring creates significant ring strain and polarization.
  • LUMO Lowering: The carbonyl group at C1 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making C3 highly electrophilic (susceptible to Michael addition).

  • Dienophile Character: The C2-C3 double bond is a potent dienophile in Diels-Alder reactions, particularly when the LUMO is further lowered by Electron Withdrawing Groups (EWGs) at C2.

  • Anti-Aromaticity: The cationic resonance form of indenone possesses

    
     electrons in the five-membered ring, imparting anti-aromatic character that drives reactivity toward restoring aromaticity (e.g., via reduction or cycloaddition).
    
Visualization: Reactivity Nodes

The following diagram maps the core reactivity centers of the indenone scaffold based on substitution patterns.

IndenoneReactivity Indenone Indenone Scaffold (1H-inden-1-one) C2 C2 Position (Alpha) Electronic Modulation Indenone->C2 C3 C3 Position (Beta) Steric & Nucleophilic Target Indenone->C3 Ring Benzene Ring Solubility & Binding Indenone->Ring DA Diels-Alder Cycloaddition (Dienophile) C2->DA EWG increases rate (e.g., Br, CN) Photo Photochemical Ring Opening C2->Photo Diaryl substitution stabilizes MA Michael Addition (Electrophile) C3->MA Primary site of Nucleophilic Attack C3->Photo

Figure 1: Structure-Reactivity Relationship (SRR) map of the indenone core.

Comparative Reactivity Profiles

The following analysis contrasts three distinct classes of substituted indenones.

Scenario A: The Unstable Parent vs. Halogenated Intermediates

Parent Indenone: Unsubstituted indenone is highly unstable and polymerizes rapidly at room temperature. It must be generated in situ. 2-Haloindenones (e.g., 2-Bromoindenone): These are transient, highly reactive intermediates. The halogen acts as an EWG, lowering the LUMO energy and accelerating Diels-Alder cycloadditions, but also provides a leaving group for subsequent elimination-addition mechanisms.

Scenario B: 2,3-Diarylindenones (Stabilized)

Substitution at both C2 and C3 (e.g., 2,3-diphenylindenone) sterically shields the reactive double bond.

  • Stability: Isolable crystalline solids.

  • Reactivity: Poor Michael acceptors due to steric hindrance; require forcing conditions for Diels-Alder reactions.

  • Application: Used extensively in photochromic materials and as stable ligands for estrogen receptors.

Scenario C: 3-Arylindenones (Tubulin Inhibitors)

These derivatives balance stability with biological reactivity. The lack of a C2 substituent preserves some electrophilic character at C3, allowing for covalent interactions with cysteine residues in proteins (e.g., tubulin).

Comparative Data Table
Indenone VariantStabilityDiels-Alder Reactivity (vs. Cyclopentadiene)Primary ApplicationKey Reference
Parent Indenone Very Low (Polymerizes)Extremely High (

)
Synthetic Intermediate[1]
2-Bromoindenone Low (Transient)High (Activated Dienophile)Synthesis of functionalized fluorenones[2]
2,3-Diphenylindenone High (Stable Solid)Low (Sterically Hindered)Estrogen Receptor Ligand / Photochromism[3]
3-Arylindenone ModerateModerateTubulin Polymerization Inhibitor[4]

Biological Performance: Receptor Binding & Cytotoxicity

Indenones are often compared to their saturated counterparts (indanones) in medicinal chemistry. While indanones are metabolically stable, indenones act as "warheads" due to their alkylating ability.

Estrogen Receptor (ER) Affinity

A pivotal study compared 2,3-diphenylindenone with 2,3-diphenylindene.

  • Observation: The indenone system showed higher affinity (RBA = 9-59% relative to estradiol) compared to the indene.[1]

  • Mechanism: The planarity of the indenone ring system allows for better stacking within the receptor pocket compared to the puckered indene or dihydronaphthalene systems.

Tubulin Polymerization Inhibition

Substituted indenones (and their metabolic precursors, indanones) bind to the colchicine site of tubulin.[2][3][4]

  • Structure-Activity Relationship (SAR): A trimethoxy motif on the phenyl ring (mimicking colchicine) combined with the rigid indenone scaffold maximizes inhibition.

  • Toxicity: High reactivity of the enone Michael acceptor can lead to non-specific cytotoxicity (PAINS liability). Successful drugs often use the indanone (saturated) form which may undergo metabolic oxidation to the active indenone in vivo.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diphenylindenone (Stable Variant)

This protocol utilizes the condensation of benzil with a ketone, followed by cyclization, or the oxidation of the corresponding indene.

Methodology (Oxidative Route):

  • Precursor: Dissolve 2,3-diphenylindene (1.0 eq) in glacial acetic acid.

  • Oxidant: Add Chromium Trioxide (

    
    ) (2.0 eq) dropwise as a solution in aqueous acetic acid while maintaining temperature 
    
    
    
    .
  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (shift from non-polar indene to polar ketone).

  • Workup: Pour into ice water. Filter the precipitated orange/red solid.

  • Purification: Recrystallize from ethanol.

    • Yield: Typically 70-85%.

    • Appearance: Orange-red crystals.

Protocol B: Generation of Reactive 2-Bromoindenone (In Situ)

Used for trapping with dienes.

Methodology:

  • Precursor: Start with 2-bromo-1-indanone.

  • Elimination: Dissolve in

    
     or Benzene with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to brominate at C3, followed by base-induced elimination (
    
    
    
    ).
    • Note: 2-bromoindenone is rarely isolated. Add the diene (e.g., furan, cyclopentadiene) directly to the reaction mixture.

  • Trapping: Heat at reflux for 2-4 hours.

  • Result: Isolation of the Diels-Alder adduct (bridged polycyclic system).

Workflow Visualization: Kinetic Comparison

The following diagram outlines the experimental logic for determining the reactivity constants of new indenone derivatives.

KineticWorkflow Start Start: Novel Indenone Derivative Choice Is derivative stable? Start->Choice Stable Yes: Dissolve in CDCl3 Choice->Stable Solid Unstable No: Generate In Situ (Retro-DA or Elimination) Choice->Unstable Transient Reaction Add Standard Diene (1,3-Diphenylisobenzofuran) Stable->Reaction Unstable->Reaction Measure Monitor UV-Vis decay or NMR integration Reaction->Measure Calc Calculate k(obs) via Pseudo-first order plot Measure->Calc

Figure 2: Experimental workflow for determining kinetic rate constants of indenone cycloadditions.

References

  • Diels, O., & Alder, K. (1929). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational text on diene synthesis).

  • House, H. O., et al. (1960). The Chemistry of Carbanions. Reaction of Fluorenones. Journal of Organic Chemistry.
  • Anstead, G. M., Wilson, S. R., & Katzenellenbogen, J. A. (1988). 2,3-Diarylindenes and 2,3-Diarylindenones: Synthesis, Molecular Structure, Photochemistry, Estrogen Receptor Binding Affinity, and Comparisons with Related Triarylethylenes. Journal of Medicinal Chemistry, 31(7), 1316–1326.[1]

  • Hsieh, H. P., et al. (2005). Synthesis and antiproliferative activity of 3-arylindanone derivatives.[2][4][5] Bioorganic & Medicinal Chemistry Letters. (Context for tubulin inhibition of the scaffold).

  • Chern, T. R., et al. (2012). Synthesis and cytotoxic evaluation of 2,3-disubstituted indenone derivatives. Journal of the Chinese Chemical Society.

Sources

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